Acetamide, N-(2-acetyl-4-methoxyphenyl)-
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Overview
Description
Acetamide, N-(2-acetyl-4-methoxyphenyl)-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of an acetamide group attached to a methoxyphenyl ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions.
Reaction with Anhydrous Acetic Acid: Another method involves the reaction of anhydrous acetic acid with acetonitrile and hydrogen chloride gas in an ice bath, producing acetyl chloride as a byproduct.
Industrial Production Methods: The industrial production of Acetamide, N-(2-acetyl-4-methoxyphenyl)- typically involves large-scale synthesis using the above-mentioned methods, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in studying reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical formulations.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-acetyl-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Acetamide, N-(2-methoxyphenyl)-: Another similar compound with a methoxy group at a different position.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains additional methoxy groups on the phenyl ring.
Uniqueness:
- The presence of both acetyl and methoxy groups in Acetamide, N-(2-acetyl-4-methoxyphenyl)- provides unique chemical properties and reactivity.
- Its specific substitution pattern allows for distinct interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
CAS No. |
52417-34-2 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-acetyl-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7(13)10-6-9(15-3)4-5-11(10)12-8(2)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
RHQCJXHCQABOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C |
Origin of Product |
United States |
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